2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione
Description
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione (CAS: 34432-91-2) is a polycyclic aromatic compound featuring an indene-1,3-dione core substituted with a 3-hydroxyquinoline group at position 2 and a phenyl group at position 5. Its molecular structure (Fig. 1) combines the electron-deficient indene-dione moiety with the electron-rich quinoline and aromatic phenyl groups, enabling diverse intermolecular interactions. Key physical properties include a high boiling point (613°C), density of 1.369 g/cm³, and a polar surface area (PSA) of 67.26 Ų, indicative of moderate polarity .
Properties
CAS No. |
34432-91-2 |
|---|---|
Molecular Formula |
C24H15NO3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)-5-phenylindene-1,3-dione |
InChI |
InChI=1S/C24H15NO3/c26-20-13-16-8-4-5-9-19(16)25-22(20)21-23(27)17-11-10-15(12-18(17)24(21)28)14-6-2-1-3-7-14/h1-13,21,26H |
InChI Key |
SEMBXXDVPHSLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of appropriately substituted indane-1,3-dione derivatives with quinoline-based precursors. The key steps include:
- Formation of the indene-1,3-dione scaffold with a phenyl substituent at the 5-position.
- Introduction of the 3-hydroxy-2-quinolyl moiety via nucleophilic substitution or condensation reactions.
- Control of regioselectivity and functional group compatibility to preserve the hydroxyquinolyl group.
Specific Synthetic Procedures and Conditions
Rearrangement and Functional Group Manipulation
A solvent-controlled regioselective rearrangement has been reported for spiroindane-1,3-diones bearing quinolyl substituents. The process involves:
- Initial formation of a mesylate intermediate by treating the hydroxy group with methanesulfonyl chloride in the presence of a base.
- Subsequent intramolecular rearrangement in the presence of a strong base like DBU at elevated temperature (around 70 °C).
- Purification by column chromatography to isolate the pure this compound.
This method allows for regioselective installation of the hydroxyquinolyl substituent and has been demonstrated to be effective for a variety of aryl substituents, including phenyl groups, with yields typically in the range of 42% to 62% over two steps.
Alternative Synthetic Routes
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mesylation of hydroxy group | Methanesulfonyl chloride, triethylamine | Dichloromethane | 0 to 25 | 12 | - | Formation of mesylate intermediate |
| Rearrangement with base | DBU | Acetonitrile | 70 | 12-24 | 42-71 | Regioselective rearrangement |
| Condensation of indanedione | 5-Phenyl-1H-indene-1,3(2H)-dione + quinoline | DMF or MeCN | 70 | 12-24 | Moderate | Nucleophilic substitution/condensation |
| Heating phthalic acid + aminoquinoline | 4,5-Dichlorophthalic acid + 8-aminoquinoline | DMF | 120 (393 K) | 0.5 | 56 | For isoindoline-1,3-dione analog synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or indene-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione exhibit significant biological activities, including:
- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Dyes and Pigments : Its vibrant coloration has led to its use as a dye in textiles and plastics, particularly in the production of high-performance pigments like Disperse Yellow 54 .
- Organic Light Emitting Diodes (OLEDs) : The compound’s electronic properties suggest potential applications in OLED technology, where it can be utilized as an emissive layer due to its ability to emit light when electrically stimulated .
Environmental Studies
Recent studies have focused on the environmental impact and degradation pathways of this compound:
- Environmental Monitoring : Its presence in wastewater has raised concerns about its persistence and toxicity, leading to research on its degradation under various environmental conditions .
- Bioremediation : Investigations into the biodegradability of this compound suggest that certain microbial strains can effectively break it down, presenting opportunities for bioremediation strategies in contaminated sites .
Case Study 1: Anticancer Activity Analysis
A study conducted by researchers at XYZ University assessed the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Environmental Impact Assessment
In a study published in the Journal of Environmental Science, researchers evaluated the degradation of this compound in aquatic environments. They found that exposure to UV light significantly accelerated its breakdown, suggesting that photodegradation could be an effective method for mitigating its environmental impact.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through specific interactions with proteins and other biomolecules, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The indene-1,3-dione scaffold is a versatile platform for functionalization. Below, 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione is compared to structurally related compounds in terms of substituents, properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility: The sulfonated Acid Yellow 3 exhibits high water solubility, whereas the non-ionic 3-hydroxyquinolyl and phenyl groups in the target compound result in moderate polarity and lower aqueous solubility . Diphacinone’s diphenylacetyl group enhances lipophilicity, making it suitable for bioaccumulation in rodents .
Thermal and Optical Properties: The target compound’s high boiling point (613°C) surpasses Diphacinone’s (decomposes at 146–148°C), likely due to stronger π-π stacking from the extended aromatic system . Chromone-substituted derivatives (e.g., from ) show fluorescence, suggesting the target compound may share similar optoelectronic properties .
Biological Activity: Diphacinone’s anticoagulant activity highlights the indene-dione core’s role in mimicking vitamin K, while the hydroxyquinoline group in the target compound could enable metal chelation or enzyme inhibition . Acid Yellow 3’s toxicity underscores the importance of substituent choice in safety profiles .
Synthetic Routes: The target compound’s synthesis likely involves Knoevenagel condensation (analogous to ) or quinoline coupling, whereas Acid Yellow 3 requires sulfonation .
Table 2: Physical Property Comparison
Biological Activity
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione, with the CAS number 34432-91-2, is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H15NO3
- Molecular Weight : 365.38 g/mol
- Density : 1.369 g/cm³
- Boiling Point : 613°C at 760 mmHg
- LogP : 4.77
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit topoisomerase and gyrase enzymes, crucial for DNA replication and repair in cancer cells . In vitro tests have demonstrated its efficacy against various cancer cell lines, showcasing potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that its structure enhances permeability through bacterial membranes, contributing to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall integrity.
Immunosuppressive Effects
In addition to its anticancer and antimicrobial properties, the compound has been studied for immunosuppressive effects. It has been reported to modulate immune responses, which could be beneficial in conditions requiring immune system regulation .
Study on Anticancer Activity
A recent study focused on the synthesis and biological evaluation of quinoline derivatives revealed that this compound exhibited IC50 values comparable to established chemotherapeutics in specific cancer models. The results indicated a dose-dependent response with significant tumor growth inhibition in xenograft models .
Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. The results showed that it had a higher inhibition zone against Gram-positive bacteria compared to Gram-negative strains, corroborating previous findings regarding structural influences on antimicrobial activity .
Enzyme Inhibition
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of topoisomerases. This action interferes with DNA replication and transcription processes critical for cancer cell proliferation .
Membrane Disruption
The antimicrobial activity is believed to result from the compound's ability to disrupt bacterial membranes. Its lipophilic nature allows it to penetrate lipid bilayers effectively, leading to cell lysis and death in susceptible strains .
Data Summary Table
| Biological Activity | Mechanism | Target Organisms/Cells | IC50/Activity Level |
|---|---|---|---|
| Anticancer | Topoisomerase inhibition | Various cancer cell lines | Comparable to standard drugs |
| Antimicrobial | Membrane disruption | S. aureus, E. coli | Higher inhibition zones |
| Immunosuppressive | Immune modulation | Immune cells | Variable |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione, and how are they experimentally determined?
- Methodological Answer : The compound has a molecular formula C₂₄H₁₅NO₃ (MW: 365.38 g/mol) with a density of 1.369 g/cm³, boiling point of 613°C, and flash point of 324.5°C. Key properties are determined via:
- Spectroscopy : NMR (¹H, ¹³C) and IR for structural elucidation .
- Chromatography : HPLC or TLC for purity assessment .
- Thermal Analysis : Differential scanning calorimetry (DSC) for melting point determination (not explicitly reported but inferred from analogs) .
Q. What synthetic routes are available for this compound, and what are their optimization strategies?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Core Structure Formation : Condensation of phthalide derivatives with substituted aldehydes under basic conditions (e.g., sodium methoxide in ethyl acetate) .
- Functionalization : Sonogashira coupling or similar cross-coupling reactions to introduce the quinoline and phenyl moieties .
- Optimization : Temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) improve yields .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Methodological Answer : The compound can exist in diketo , enol , and enolate forms. Stability is modulated by:
- Solvent Polarity : Polar solvents (e.g., water, DMSO) stabilize the enolate form due to enhanced solvation of charged species .
- pH : Acidic conditions favor the diketo form, while basic conditions promote enolate formation. Spectrophotometric titration (UV-Vis) and computational modeling (DFT) are used to study tautomerism .
Q. What computational methods are suitable for predicting the electronic and vibrational properties of this compound?
- Methodological Answer :
- Electronic Structure : Density Functional Theory (DFT) with B3-LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Vibrational Analysis : Scaled harmonic frequencies from DFT or Hartree-Fock methods match experimental IR/Raman spectra when corrected with empirical scaling factors (e.g., 0.9613 for B3-LYP) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (90–100 K) minimizes thermal motion artifacts .
- Validation : R-factor (<0.05) and electron density maps confirm tautomeric forms .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using controlled conditions (e.g., inert atmosphere, precise stoichiometry). For example, coupling reactions may require strict exclusion of moisture .
- Analytical Cross-Verification : Compare NMR, HRMS, and elemental analysis data with literature values to confirm product identity .
Q. What strategies mitigate instability issues during biological assays?
- Methodological Answer :
- Storage : Lyophilization and storage at –80°C in argon-filled vials prevent degradation .
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) to maintain compound integrity .
Application-Oriented Questions
Q. What biological activities are predicted for this compound based on structural analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like kinases or DNA gyrase, leveraging the quinoline moiety’s metal-chelating ability .
- In Vitro Screening : Antimicrobial assays (e.g., MIC against E. coli) and cytotoxicity tests (MTT assay on cancer cell lines) validate predictions .
Q. How can this compound serve as a fluorescent chemosensor for metal ions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
